molecular formula C5H11O8P-2 B1259540 Xylitol 5-phosphate(2-)

Xylitol 5-phosphate(2-)

Cat. No.: B1259540
M. Wt: 230.11 g/mol
InChI Key: VJDOAZKNBQCAGE-VPENINKCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Xylitol 5-phosphate(2-) is dianion of xylitol 5-phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It derives from a xylitol. It is a conjugate base of a xylitol 5-phosphate.

Scientific Research Applications

Dental Health Applications

Xylitol and its derivatives, including Xylitol 5-phosphate(2-), have been extensively studied for their role in oral health, particularly in preventing dental caries.

  • Mechanism of Action : Xylitol inhibits the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay. Research indicates that Xylitol 5-phosphate(2-) may contribute to this effect by altering the metabolic pathways of these bacteria, leading to reduced acid production and plaque formation .
  • Clinical Studies : In controlled trials, the use of xylitol-containing products has shown significant reductions in dental caries incidence among children. For instance, one study reported that children whose mothers consumed xylitol exhibited a 71% lower occurrence of caries compared to those whose mothers used fluoride varnish . The presence of Xylitol 5-phosphate(2-) likely enhances these protective effects.

Metabolic Regulation

Xylitol and its phosphate derivatives play a role in metabolic processes, particularly concerning insulin sensitivity and glucose metabolism.

  • Insulin Sensitivity : Studies have demonstrated that Xylitol 5-phosphate(2-) may prevent non-esterified fatty acid (NEFA)-induced insulin resistance. In animal models, co-infusion of xylitol during hyperinsulinemic clamps improved glucose uptake and glycogen synthesis, suggesting that Xylitol 5-phosphate(2-) could be beneficial in managing metabolic disorders such as type 2 diabetes .

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of Xylitol 5-phosphate(2-) in various formulations due to its beneficial properties.

  • Anti-inflammatory Effects : Research indicates that xylitol and its derivatives may possess anti-inflammatory properties, which could be harnessed in developing treatments for inflammatory conditions . The modulation of cytokine expression by Xylitol 5-phosphate(2-) suggests potential therapeutic uses in conditions like arthritis or other inflammatory diseases.
  • Respiratory Health : Xylitol has been shown to reduce the incidence of respiratory infections, particularly acute otitis media. Its role in modulating bacterial growth and biofilm formation can be attributed to the presence of Xylitol 5-phosphate(2-) .

Biotechnological Applications

Xylitol 5-phosphate(2-) is also being investigated for its utility in biotechnological processes.

  • Biopolymer Synthesis : The compound can serve as a substrate for microbial fermentation processes aimed at producing biopolymers or other valuable metabolites. Its metabolic pathway in microorganisms like Streptococcus mutans indicates potential applications in developing sustainable bioprocesses .
  • Tissue Regeneration : In tissue engineering, xylitol derivatives are being explored for their roles in cell signaling and regeneration processes, potentially aiding in wound healing and tissue repair strategies .

Case Studies and Research Findings

StudyFocusFindings
Soderling et al. (1990)Expulsion MechanismDemonstrated energy-dependent expulsion mechanism of Xylitol 5-phosphate(2-) in S. mutans .
MDPI Review (2020)Dental ApplicationsHighlighted significant reduction in dental caries with xylitol use; emphasized role of Xylitol 5-phosphate(2-) in oral ecology .
PMC Article (2014)Insulin ResistanceShowed that xylitol prevents NEFA-induced insulin resistance; implications for diabetes management .

Properties

Molecular Formula

C5H11O8P-2

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5+/m0/s1

InChI Key

VJDOAZKNBQCAGE-VPENINKCSA-L

Isomeric SMILES

C([C@@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O

Synonyms

xylitol 5-P
xylitol 5-phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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